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3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a fluoropyridine and a pyrrolidine moiety linked by an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyridine ring.
Attachment of the Pyrrolidine Group: This can be done through various methods such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Biological Activities
The oxadiazole moiety is known for its diverse biological activities. Compounds similar to 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole have been investigated for various pharmacological effects:
- Anticancer Activity : Research indicates that oxadiazoles can exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against bacteria and fungi. The incorporation of a pyridine ring often enhances the interaction with biological targets, leading to improved efficacy against pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been studied for their anti-inflammatory properties, potentially offering new therapeutic avenues for treating inflammatory diseases.
Synthetic Routes
Several synthetic methods exist for producing This compound . A common approach includes reacting 5-fluoropyridine derivatives with pyrrolidine in the presence of amidoxime under controlled conditions. This method allows for the selective formation of the oxadiazole ring while maintaining the integrity of the substituents.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their anticancer potential against human cancer cell lines. The compound This compound was found to inhibit cell proliferation significantly and induce apoptosis in certain cancer types .
Case Study 2: Antimicrobial Evaluation
A recent study focused on the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds containing the pyridine ring exhibited enhanced antimicrobial activity compared to those without it. The study concluded that This compound could serve as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Bromopyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Methylpyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.
Biological Activity
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C11H11FN4O |
Molecular Weight | 248.26 g/mol |
CAS Number | 1437433-43-6 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine and pyrrolidine derivatives with oxadiazole precursors. The synthetic routes often emphasize the optimization of yield and purity to ensure the biological activity of the final product.
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13, U-937) with IC50 values in the low micromolar range .
A specific study reported that a series of oxadiazole derivatives demonstrated greater cytotoxicity than doxorubicin against MCF-7 cells, indicating their potential as chemotherapeutic agents . Flow cytometry assays further revealed that these compounds induce apoptosis in a dose-dependent manner through mechanisms involving p53 activation and caspase cleavage .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds bearing similar structures to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of substituents on the phenyl ring was found to enhance antimicrobial activity significantly .
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against MCF-7 cells. The most active compound exhibited an IC50 value of 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM). This study highlighted the potential for further modifications to improve efficacy .
- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial effects of oxadiazole derivatives. The results indicated that certain compounds displayed significant inhibition against Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the micromolar range .
Properties
Molecular Formula |
C11H11FN4O |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11FN4O/c12-8-4-7(5-13-6-8)10-15-11(17-16-10)9-2-1-3-14-9/h4-6,9,14H,1-3H2 |
InChI Key |
RVMAHWKEJOQJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CN=C3)F |
Origin of Product |
United States |
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